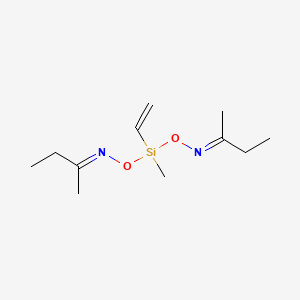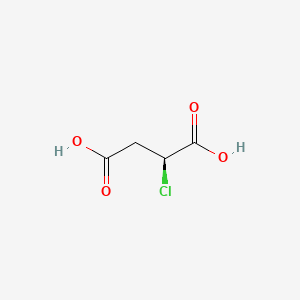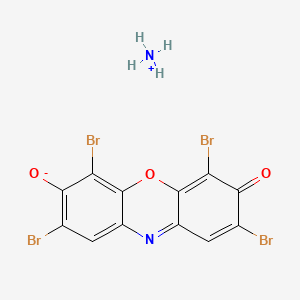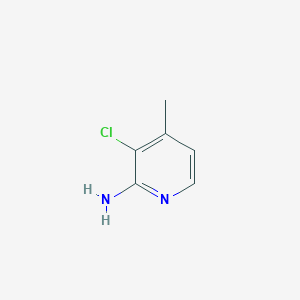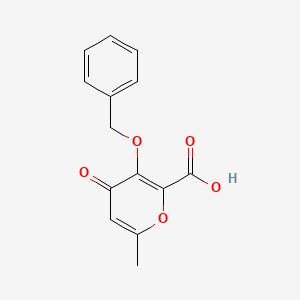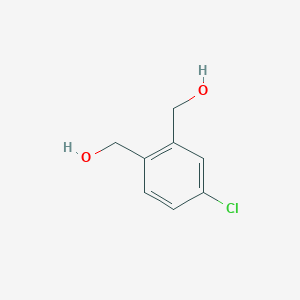
(4-Chloro-1,2-phenylene)dimethanol
Descripción general
Descripción
4-Chloro-1,2-phenylene)dimethanol, also known as 4-chloro-1,2-dihydroxybenzene, is a small molecule that is used in a variety of scientific research applications. It is an important intermediate in the synthesis of a variety of organic compounds, including drugs, dyes, and polymers. 4-Chloro-1,2-phenylene)dimethanol has been studied extensively in the laboratory and has been found to have a number of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Metal Organic Framework Synthesis
1,4-Phenylenebis(methylidyne)tetrakis(phosphonic acid), a compound related to (4-Chloro-1,2-phenylene)dimethanol in its phenylene core structure, has been used as a molecular building block for the formation of coordination frameworks with lanthanides. These frameworks have applications in catalysis, gas storage, and separation technologies due to their unique structural characteristics (Plabst & Bein, 2009).
Polymer Science and Engineering
The synthesis of chiral polyurethane leading to π-stacked 2/1-helical polymer structures from 1,4-phenylene diisocyanate showcases the application of phenylene-based compounds in creating advanced polymer materials with potential applications in optoelectronics and molecular electronics (Gudeangadi et al., 2015).
Ion-Exchange Membranes
Sulfonated poly(1,4-phenylene sulfide) has been developed into heterogeneous ion-exchange membranes with applications in fuel cells. These membranes offer advantages in ionic conductivity and methanol permeability, highlighting the role of phenylene derivatives in energy technologies (Schauer & Brožová, 2005).
Molecular Semiconductors
Molecular semiconductors based on bifunctional dithia- and diselenadiazolyl radicals, where 1,4-phenylene units play a crucial role, exhibit unique electronic properties suitable for applications in organic electronics and photovoltaics (Cordes et al., 1991).
Advanced Material Synthesis
Poly(p-phenylene[3-(alkylthio)-2,5-thienylene]-p-phenylene), synthesized via nickel-catalyzed polymerization, showcases the versatility of phenylene-based polymers in creating materials with high molecular weights and potential applications in photonic devices due to their unique optical properties (Ueda et al., 1997).
Propiedades
IUPAC Name |
[4-chloro-2-(hydroxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,10-11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSFSTVKMONOTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447597 | |
| Record name | 1,2-Benzenedimethanol, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-1,2-phenylene)dimethanol | |
CAS RN |
110706-49-5 | |
| Record name | 1,2-Benzenedimethanol, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


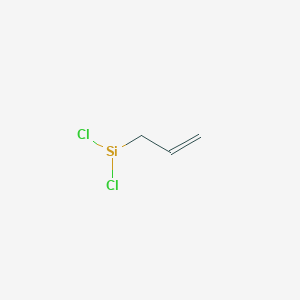


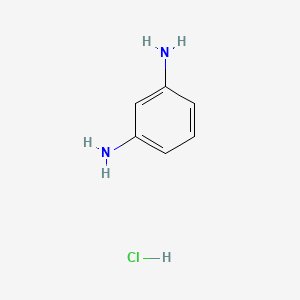
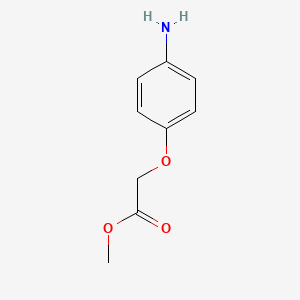

![Ethylene bis[[R-[R*,R*]]-12-hydroxyoleate]](/img/structure/B1588755.png)
